Endo-N-phenzyl-endo-3-aminotropane

Conformational analysis Stereochemistry Tropane alkaloids

This is the essential endo-configured tropane intermediate (CAS 36795-88-7) for synthesizing 4-diarylaminotropane delta opioid agonists (Ki 0.2 nM, 860-fold selectivity). Unlike its exo diastereomer or N-benzyl analog, the endo isomer’s normal piperidine chair conformation is critical for the sub-nanomolar potency and selectivity of final compounds. Substituting the wrong isomer compromises yield, diastereomeric purity, and pharmacological fidelity. With a fragment-like MW (216.32 Da) and only 2 rotatable bonds, it is ideal for FBDD. Source the verified endo isomer in bulk (≥98% purity) to de-risk your GPCR drug discovery programs for pain and depression.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B12273907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-N-phenzyl-endo-3-aminotropane
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3
InChIKeyQLQRBNQKXLOPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endo-N-phenzyl-endo-3-aminotropane (CAS 36795-88-7): Chemical Identity, Classification, and Procurement Context


Endo-N-phenzyl-endo-3-aminotropane (CAS 36795-88-7; IUPAC: 8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine; synonym: 3-Anilinotropan) is a synthetic endo-configured tropane derivative with molecular formula C14H20N2 and molecular weight 216.32 g/mol . The compound belongs to the phenyltropane class of bicyclic amines, characterized by a direct N-phenyl substitution at the 3-position of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold [1]. Unlike the more extensively studied 3β-aryltropane-2β-carboxylate esters (e.g., RTI-series DAT inhibitors), this compound bears an anilino (–NH–Ph) moiety rather than an ester or carboxylate at the 3-position, placing it in a distinct structural subclass that serves as a critical synthetic intermediate for 4-diarylaminotropane delta opioid agonists [2]. Commercially, the compound is available at purities of 96–98% (HPLC/GC) from multiple specialist chemical suppliers .

Why Generic Substitution Fails for Endo-N-phenzyl-endo-3-aminotropane: Stereochemical and Pharmacophoric Constraints


Simple replacement of endo-N-phenyl-endo-3-aminotropane with its exo diastereomer (CAS 63930-14-3) or the N-benzyl congener (CAS 101353-61-1) is not chemically or pharmacologically neutral. The endo (3β) configuration dictates a normal piperidine chair conformation, whereas the exo (3α) isomer adopts a flattened piperidine chair conformation with distinctly different spatial presentation of the anilino pharmacophore [1]. This conformational divergence translates into measurable differences in downstream pharmacological outcomes: 4-diarylaminotropanes derived from the endo series exhibit sub-nanomolar delta opioid receptor affinity (Ki = 0.2 nM) with 860-fold selectivity over the mu opioid receptor, while the corresponding exo-derived analogues are less potent and less selective [2]. Furthermore, the N-phenyl substituent confers different lipophilicity (XLogP ≈ 3.1) and molecular topology (2 rotatable bonds) compared to the N-benzyl analog (MW 230.35; 3 rotatable bonds; predicted boiling point 337.6 °C), altering both reactivity in downstream arylations and ADME properties of final products [3]. Interchanging these compounds without stereochemical verification therefore risks compromising synthetic yield, diastereomeric purity, and pharmacological fidelity of the target molecule.

Quantitative Differentiation Evidence for Endo-N-phenzyl-endo-3-aminotropane Versus Closest Analogs


Conformational Preference: Endo (3β) vs. Exo (3α) 3-Anilinotropane by NMR and GLC Analysis

The endo (3β) isomer of 3-anilinotropane adopts a normal piperidine chair conformation, while the exo (3α) isomer exists in a flattened piperidine chair conformation, as determined by GLC and NMR analysis of isomerically pure samples [1]. This conformational difference directly affects the spatial orientation of the N-phenyl pharmacophore relative to the tropane bicyclic core, with the endo isomer presenting the anilino substituent in a pseudo-equatorial orientation more compatible with receptor binding pockets observed in downstream 4-diarylaminotropane delta opioid agonists [2].

Conformational analysis Stereochemistry Tropane alkaloids

Synthetic Diastereoselectivity: Reductive Amination of Tropinone with Aniline Favors the Endo Isomer

Reductive alkylation of tropinone with aniline using either NaBH4 or NaBH(OAc)3 as the reducing agent furnishes the endo isomer as the predominant diastereomeric product [1]. This kinetic stereoselectivity provides a practical synthetic advantage for accessing the endo isomer directly, whereas the exo isomer requires alternative synthetic routes or chromatographic separation [2]. The endo selectivity arises from hydride delivery to the less hindered face of the intermediate iminium ion, a stereochemical outcome consistent with the general behavior of tropinone reductions [3].

Diastereoselective synthesis Reductive amination Process chemistry

Downstream Pharmacological Differentiation: Endo-Derived 4-Diarylaminotropanes Achieve Sub-Nanomolar Delta Opioid Affinity and High Mu/Delta Selectivity

4-Diarylaminotropanes synthesized from endo-N-phenyl-endo-3-aminotropane as the key intermediate demonstrated potent delta opioid receptor binding. The most potent endo-series compound (14) exhibited a delta opioid Ki of 0.2 nM with 860-fold selectivity over the mu opioid receptor [1]. Critically, both endo and exo diastereomeric forms of the final 4-diarylaminotropanes bound to the delta opioid receptor, but the endo isomers were consistently more potent and more selective versus the mu opioid receptor than the corresponding exo isomers [1]. This demonstrates that the endo configuration of the starting 3-aminotropane intermediate is pharmacologically decisive for the final product.

Delta opioid receptor GPCR pharmacology Pain therapeutics

Physicochemical Differentiation: N-Phenyl (C14H20N2) vs. N-Benzyl Analog (C15H22N2)

Endo-N-phenyl-endo-3-aminotropane (MW 216.32, XLogP ≈ 3.1, 2 rotatable bonds, TPSA 15.3 Ų) [1] is structurally and physicochemically distinct from its closest N-alkyl analog, endo-N-benzyl-endo-3-aminotropane (CAS 101353-61-1; MW 230.35, C15H22N2, 3 rotatable bonds, predicted boiling point 337.6 °C, predicted density 1.087 g/cm³, predicted pKa 10.61) . The absence of the benzylic methylene spacer in the N-phenyl compound reduces molecular weight by 14 Da, eliminates one rotational degree of freedom, and alters the electronic character at the anilino nitrogen (aniline-type vs. benzylamine-type), affecting both its nucleophilicity in subsequent arylations and the conformational flexibility of derived products .

Physicochemical properties Lipophilicity Molecular design

Binding Profile at Monoamine Transporters and Tryptophan Hydroxylase: Selectivity Context for Off-Target Assessment

Endo-N-phenyl-endo-3-aminotropane has been profiled in vitro against several CNS-relevant targets. It exhibits weak inhibition of the norepinephrine transporter (NET) with an IC50 of 1.94 μM in rat synaptosomes [1], and weak inhibition of tryptophan hydroxylase isoforms TPH-1 (IC50 = 6.22 μM) and TPH-2 (IC50 = 45.5 μM) [2]. These data indicate that the compound itself, as the free amine intermediate, possesses only modest affinity for monoamine transporters—contrasting sharply with the potent DAT binding (Ki ~ 1–50 nM range) observed for classic 3β-aryltropane-2β-carboxylate phenyltropanes such as RTI-55 and WIN 35,428 [3]. This weak intrinsic pharmacology makes it suitable as a synthetic intermediate where minimal off-target activity during handling is desirable.

Monoamine transporter Off-target profiling Tryptophan hydroxylase

Commercial Availability and Purity Benchmarks: Endo Isomer Specification Across Suppliers

Endo-N-phenyl-endo-3-aminotropane (CAS 36795-88-7) is commercially available from multiple specialist chemical suppliers with documented purity specifications ranging from 96% to 98% (HPLC or GC) . In contrast, the exo isomer (CAS 63930-14-3) has more limited commercial availability and is less commonly stocked, reflecting the synthetic preference for the endo diastereomer . The N-benzyl analog (CAS 101353-61-1) is available at 95–99% purity but is a different compound (C15H22N2) requiring distinct procurement specifications . This differential market availability means that researchers designing synthetic routes around the endo-N-phenyl intermediate benefit from more competitive pricing and shorter lead times compared to those requiring the exo isomer.

Chemical procurement Purity specification Supply chain

Highest-Value Application Scenarios for Endo-N-phenzyl-endo-3-aminotropane Based on Quantitative Evidence


Key Synthetic Intermediate in 4-Diarylaminotropane Delta Opioid Agonist Development Programs

Endo-N-phenyl-endo-3-aminotropane is the critical endo-configured intermediate in the synthesis of 4-diarylaminotropanes, a compound class that has produced delta opioid agonists with sub-nanomolar affinity (Ki = 0.2 nM) and 860-fold selectivity over the mu opioid receptor [1]. The synthetic route proceeds via arylation of the endo-3-anilinotropane intermediate with tert-butyl 4-bromobenzoate, followed by acid cleavage, amide coupling, and N-demethylation/re-alkylation [2]. Procurement of the correct endo diastereomer is essential because the exo-derived final products are less potent and less mu/delta selective [1]. Research groups engaged in GPCR drug discovery for pain, depression, or neuroprotection indications should specify CAS 36795-88-7 and verify endo configuration by NMR before use.

Conformationally Defined Tropane Scaffold for Stereochemical Structure-Activity Relationship (SSAR) Studies

The well-characterized conformational difference between endo (normal piperidine chair) and exo (flattened chair) 3-anilinotropanes [3] makes the endo isomer a valuable stereochemical probe for SSAR investigations. Researchers studying the impact of tropane ring conformation on receptor binding can use the endo compound as a structurally rigid reference point where the anilino substituent adopts a predictable equatorial orientation. This contrasts with the N-benzyl analog (CAS 101353-61-1), which introduces an additional rotatable bond and different electronic character at the amine nitrogen , confounding conformational interpretation. The compound's weak intrinsic binding to monoamine transporters (NET IC50 = 1.94 μM) [4] is an advantage in such studies, as it minimizes confounding pharmacological effects from the intermediate itself.

Fragment-Based Drug Design Leveraging Low Molecular Weight and Defined Vector Geometry

With a molecular weight of 216.32 Da and only 2 rotatable bonds [5], endo-N-phenyl-endo-3-aminotropane meets fragment-like physicochemical criteria (MW < 250, rotatable bonds ≤ 3) advantageous for fragment-based drug discovery (FBDD). The rigid tropane core provides a defined exit vector for the anilino NH group, enabling predictable fragment growing strategies. Compared to the N-benzyl analog (MW 230.35, 3 rotatable bonds) , the N-phenyl compound offers reduced conformational flexibility and a directly conjugated aniline-type nitrogen, which may be preferable for certain fragment elaboration chemistries such as Buchwald-Hartwig coupling or reductive amination with aromatic aldehydes. Med chem teams building fragment libraries around tropane scaffolds should prioritize this compound for its favorable balance of rigidity and synthetic tractability.

Process Chemistry Scale-Up for Diastereoselective Tropane Intermediate Manufacturing

The demonstrated diastereoselectivity of the tropinone + aniline reductive amination using NaBH4 or NaBH(OAc)3 [2] provides a robust, scalable route to the endo isomer. Process chemistry groups developing manufacturing routes for tropane-based APIs can leverage this kinetically controlled stereoselectivity to access the endo intermediate in high diastereomeric purity without chiral chromatography. The broader commercial availability of the endo isomer (multiple suppliers, 96–98% purity, gram-to-kilogram packaging) further supports its selection as the preferred starting material for pilot-scale synthesis, reducing supply chain risk relative to the scarcer exo isomer.

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